molecular formula C9H15N3O2 B147043 tert-Butyl (1-methyl-1H-pyrazol-3-yl)carbamate CAS No. 128883-86-3

tert-Butyl (1-methyl-1H-pyrazol-3-yl)carbamate

Cat. No. B147043
M. Wt: 197.23 g/mol
InChI Key: XFHBBFQQGDHUHB-UHFFFAOYSA-N
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Description

Comparative Study of the Regioselectivity and Reaction Media for the Synthesis of 1-tert-Butyl-3(5)-trifluoromethyl-1H-pyrazoles

The synthesis of 1-tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles has been explored through the reaction of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with tert-butylhydrazine hydrochloride. The study found that using [BMIM][BF4] and pyridine as reaction media resulted in a mixture of regioisomers, whereas the use of NaOH in EtOH led to the formation of 5-trifluoromethyl-1-tert-butyl-1H-pyrazoles with high regioselectivity. This suggests that the choice of reaction media can significantly influence the regioselectivity of the synthesis process .

Synthetic and Crystallographic Studies of (9-Ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester

The synthesis of (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester was achieved with good yield from 3-amino-9-ethylcarbazole and di-tert-butyldicarbonate. The compound was characterized using various spectroscopic methods and X-ray diffraction, revealing a non-planar conformation except for the carbazole moiety. The crystal packing was stabilized by strong N–H···O hydrogen bonding and weak C–H···π interactions, indicating the importance of non-covalent interactions in the solid-state structure of such compounds .

Synthesis of tert-butyl 1-(5,8-dioxohexahydro-[1,3]thiazolo[3,4-a]pyrazin-3-yl)ethylcarbamate

The synthesis of tert-butyl 1-(5,8-dioxohexahydro-[1,3]thiazolo[3,4-a]pyrazin-3-yl)ethylcarbamate resulted in two diastereomers, which were separated and characterized. The X-ray crystal structure of an oxidized form of one of the compounds was determined, showcasing the complexity of the synthesis and the potential for structural diversity in such molecules .

Study on Synthesis of (R)-Tert-Butyl Benzyl(1-((Tert-Butyldimethylsilyl)Oxy)But-3-Yn-2-Yl)Carbamate

The synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate of the cytotoxic natural product jaspine B, was achieved through a multi-step process starting from L-Serine. The overall yield was 30%, highlighting the challenges and intricacies involved in the synthesis of complex organic molecules .

Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate

The synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an intermediate in the synthesis of biologically active compounds like crizotinib, was achieved in three steps with a total yield of 49.9%. The structure was confirmed by MS and 1H NMR, demonstrating the utility of these techniques in the synthesis and characterization of organic compounds .

Hydrogen-bonded Chains and Tetramolecular Hydrogen-bonded Aggregates in Pyrazole Derivatives

The study of hydrogen-bonded chains in pyrazole derivatives revealed that the molecules can be linked into various dimensional structures through hydrogen bonding. The different packing motifs observed in the crystal structures of these compounds underscore the versatility of hydrogen bonding in directing molecular assembly .

Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate

The synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate, an intermediate in the synthesis of omisertinib, was optimized to achieve a total yield of 81%. This work highlights the importance of optimizing synthetic routes to improve yields in the preparation of pharmaceutical intermediates .

Synthesis of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate

The synthesis of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazole[3,4-d]pyrimidine-1-yl)ethoxy)propionate, an intermediate in the synthesis of an mTOR-targeted PROTAC molecule, was achieved with a yield of 96.7% under optimized conditions. The study demonstrates the effectiveness of palladium-catalyzed Suzuki reactions in the synthesis of complex organic molecules .

Isomorphisms and Hydrogen-bonded Supramolecular Structures in Pyrazole Derivatives

The investigation of various 5-benzylamino-3-tert-butyl-1-phenyl-1H-pyrazoles revealed unexpected isomorphisms and diverse hydrogen-bonded supramolecular structures. The study provides insight into the influence of substituents on the crystal packing and hydrogen bonding patterns of pyrazole derivatives .

Synthesis, Characterization, X-ray Diffraction Studies, and Biological Evaluation of Tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate

The synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was characterized by various spectroscopic techniques and X-ray diffraction. The compound exhibited moderate anthelmintic activity, highlighting the potential for further biological evaluation of such compounds .

Scientific Research Applications

Molecular Architecture and Interactions

The molecular structures of certain carbamate derivatives, including tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate, were characterized to understand the interplay of hydrogen bonds forming three-dimensional architectures. These interactions, analyzed through Hirshfeld surfaces and 2D fingerprint plots, demonstrate the molecule's potential in forming motifs for structures with multiple molecules in the asymmetric unit (Das et al., 2016).

Potential Antitumor Agents

Derivatives of tert-butyl (1-methyl-1H-pyrazol-3-yl)carbamate were synthesized, leading to compounds with significant activity against various cancer cell lines, including Non-Small Cell Lung Cancer, Melanoma, and Leukemia (Abonía et al., 2011).

Structural and Antibacterial Activity Studies

Novel derivatives were synthesized and characterized, revealing their antibacterial activity. This underscores the versatility of tert-butyl (1-methyl-1H-pyrazol-3-yl)carbamate derivatives in pharmaceutical applications (Prasad, 2021).

Ambient-Temperature Synthesis

The ambient-temperature synthesis of certain derivatives showcases the compound's amenability to modifications, paving the way for its use in various chemical reactions and potential applications in material science or pharmaceuticals (Becerra et al., 2021).

Hydrogen-Bonding Patterns

Studies on hydrogen-bonding patterns in substituted derivatives provide insight into the compound's molecular interactions, which is crucial for its potential applications in crystal engineering and design (López et al., 2010).

Regioselectivity in Synthesis

Research on the regioselectivity and reaction media for the synthesis of certain derivatives offers valuable information for optimizing chemical reactions involving tert-butyl (1-methyl-1H-pyrazol-3-yl)carbamate, which is important in synthetic chemistry (Martins et al., 2012).

Absolute Configuration Determination

The determination of absolute configuration using chiroptical methods provides critical information for the stereochemical analysis of the molecule, which is essential in understanding its biological activity and designing pharmaceuticals (Pušavec Kirar et al., 2016).

properties

IUPAC Name

tert-butyl N-(1-methylpyrazol-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c1-9(2,3)14-8(13)10-7-5-6-12(4)11-7/h5-6H,1-4H3,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFHBBFQQGDHUHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NN(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (1-methyl-1H-pyrazol-3-yl)carbamate

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